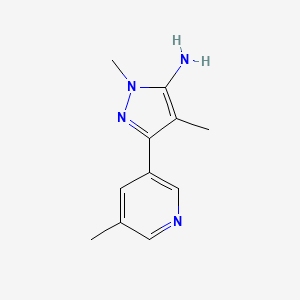
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.
5-Methylpyridine derivatives: Structural analogs with similar biological activities.
Uniqueness
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine stands out due to its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- CAS Number : 1518007-06-1
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with a pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting microtubule assembly. In one study, a related compound was shown to enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM in MDA-MB-231 breast cancer cells .
- Case Studies :
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as COX-1 and COX-2.
- Research Findings : In a comparative study, specific pyrazole compounds exhibited IC50 values ranging from 60.56 to 69.15 μg/mL against inflammation markers, demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
Antibacterial and Antiviral Activities
Research indicates that pyrazole derivatives possess antibacterial and antiviral properties, making them candidates for further development in treating infectious diseases.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits cyclooxygenases (COX) involved in the inflammatory response.
- Microtubule Disruption : By destabilizing microtubules, it affects cell division and proliferation.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various pyrazole derivatives:
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3 |
InChI Key |
JWONNDLPWVUYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















